(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
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Overview
Description
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It has a fluorophenyl group attached to one of the nitrogen atoms of the piperazine ring . The other nitrogen atom is attached to a morpholinopyridazinyl group . The compound is also known as a methanone due to the presence of a carbonyl group (C=O) attached to a methyl group (CH3) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring attached to a fluorophenyl group and a morpholinopyridazinyl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of related heterocyclic compounds has been explored, focusing on their antiproliferative activities and structural properties through techniques such as IR, NMR, LC-MS spectra, and X-ray diffraction. These studies contribute to understanding the compound's chemical behavior and potential in drug design (Benaka Prasad et al., 2018).
Biological Activities and Potential Therapeutic Uses
Research on similar compounds has shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential therapeutic applications in oncology (Zhi-hua Tang & W. Fu, 2018).
The design and synthesis of β-carboline derivatives, including those with structural similarities to the compound , have demonstrated selective anti-HIV-2 activity. Such findings highlight the compound's potential in developing new antiviral therapies (P. Ashok et al., 2015).
Antinociceptive activities have been observed in compounds carrying similar structural moieties, suggesting potential applications in pain management and the development of new analgesic drugs (M. Gokçe, D. Doğruer, & M. Şahin, 2001).
The synthesis of flunarizine, a drug known for its vasodilating effect, antihistamine activity, and use in treating migraines and epilepsy, involves similar chemical moieties. This connection underscores the importance of understanding the synthesis and functionalization of such compounds for pharmaceutical applications (R. N. Shakhmaev et al., 2016).
Mechanism of Action
Mode of Action
Compounds of similar structure have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Biochemical Pathways
Compounds of similar structure have been found to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Compounds of similar structure have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-16-3-1-15(2-4-16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDGFKAQRFLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326859 |
Source
|
Record name | (4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815702 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
904446-60-2 |
Source
|
Record name | (4-fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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